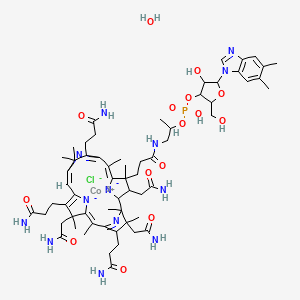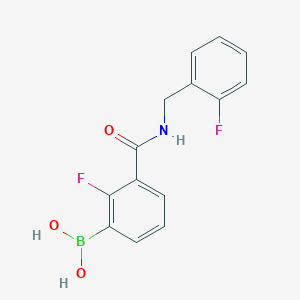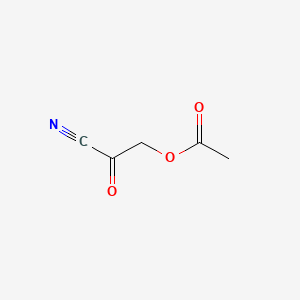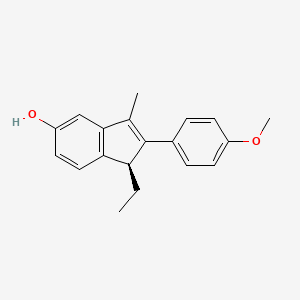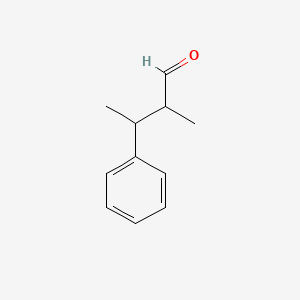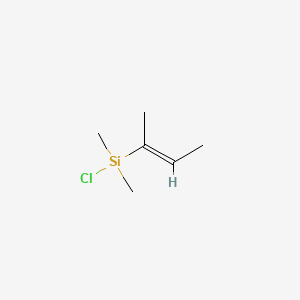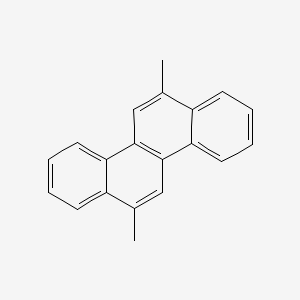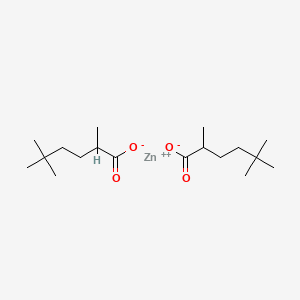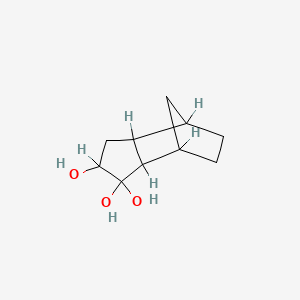
2,4,5-Trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trinitrophenol is an organic compound with the chemical formula C6H3N3O7. It is a nitro derivative of phenol and is known for its explosive properties. This compound is a pale yellow crystalline solid and is highly acidic. It has been used in various applications, including as an explosive, a dye, and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,5-Trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound involves a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure safety and efficiency. The product is then purified through recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of this compound can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron filings in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of dinitrophenols and other nitro derivatives.
Reduction: Formation of aminophenols.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antiseptic.
Industry: Utilized in the production of dyes, explosives, and other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,4,5-Trinitrophenol involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding. The nitro groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrophenol (Picric Acid): Another nitro derivative of phenol, known for its explosive properties and use as a dye.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
4-Nitrophenol: Employed in the synthesis of various chemical compounds and as an intermediate in pharmaceuticals.
Uniqueness: 2,4,5-Trinitrophenol is unique due to its specific arrangement of nitro groups, which imparts distinct chemical properties and reactivity compared to other nitrophenols. Its applications in explosives and dyes, along with its potential in scientific research, make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
610-26-4 |
|---|---|
Molekularformel |
C6H3N3O7 |
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2,4,5-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H |
InChI-Schlüssel |
SISDGGGHEWAVOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
